molecular formula C7H4ClNO2 B12394743 Chlorzoxazone-13C

Chlorzoxazone-13C

Katalognummer: B12394743
Molekulargewicht: 170.56 g/mol
InChI-Schlüssel: TZFWDZFKRBELIQ-CDYZYAPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorzoxazone-13C is a carbon-13 labeled stable isotope of the muscle relaxant Chlorzoxazone, provided exclusively for research purposes. The parent compound, Chlorzoxazone, is a centrally acting skeletal muscle relaxant used to treat muscle spasms and associated pain. Its primary mechanism of action is believed to involve the inhibition of multisynaptic reflex arcs at the spinal cord and subcortical brain levels, leading to reduced muscle tension . In the research field, unlabeled Chlorzoxazone is well-established as a model substrate and metabolic probe for the cytochrome P450 2E1 (CYP2E1) enzyme isoform . It is rapidly metabolized in the liver, primarily by CYP2E1, to form its major metabolite, 6-hydroxychlorzoxazone . This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. Its use enables highly accurate and precise measurement of the parent drug and its metabolites in complex biological matrices such as plasma and urine, thereby minimizing analytical variability. Key research applications for this compound include in-vitro and in-vivo drug metabolism studies, pharmacokinetic profiling, phenotyping of CYP2E1 enzyme activity, and investigating potential drug-drug interactions. This compound is offered for Research Use Only. It is not intended for diagnostic procedures, drug administration, or any form of human consumption. Researchers should handle this material with appropriate care and in compliance with their institution's safety guidelines.

Eigenschaften

Molekularformel

C7H4ClNO2

Molekulargewicht

170.56 g/mol

IUPAC-Name

5-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1

InChI-Schlüssel

TZFWDZFKRBELIQ-CDYZYAPPSA-N

Isomerische SMILES

C1=CC2=C(C=C1Cl)N[13C](=O)O2

Kanonische SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 4-Chloro-2-Aminophenol with Ethyl Chloroformate

Reaction Mechanism and Conditions

The most widely reported method involves the acylation of 4-chloro-2-aminophenol with ethyl chloroformate in the presence of a base. This one-pot reaction proceeds via intermediate urethane formation, followed by cyclization to yield chlorzoxazone-13C. Key parameters include:

  • Solvent System : Ethyl acetate, acetonitrile, or water.
  • Base : Potassium carbonate (2.0–3.0 equivalents).
  • Temperature : 55–60°C for cyclization, with cooling to 0–10°C for precipitation.
  • Isotope Incorporation : 13C labeling is achieved using 13C-enriched ethyl chloroformate or 4-chloro-2-aminophenol.
Optimization Insights
  • Yield : 92–98% molar yield when using acetonitrile as the solvent.
  • Purity : >95% after recrystallization with ethanol/water.

Scalability and Industrial Feasibility

This method avoids toxic reagents like phosgene and operates under mild conditions, making it suitable for large-scale production. A representative protocol from US20170022172A1 details:

Ethyl chloroformate (1.96 g, 18.1 mmol) is dripped into a suspension of sodium bicarbonate (5.8 g, 69.0 mmol) and 4-chloro-2-aminophenol (2.0 g, 13.9 mmol) in water (11 mL) at 0°C. After 2 hours at 55–60°C, this compound is isolated with 98% yield.  

Baeyer-Villiger Oxidation of Labeled Precursors

Synthetic Pathway

CN113816920A discloses a novel route using Baeyer-Villiger oxidation of SM-1 (5-chloro-2-hydroxyacetophenone-13C) with meta-chloroperbenzoic acid (mCPBA).

Key Steps:
  • Oxidation : SM-1 reacts with mCPBA in dichloromethane at –5–30°C.
  • Rearrangement : Acidic workup induces ketone-to-lactone rearrangement.
  • Purification : Recrystallization with ethanol/water achieves >99% purity.

Advantages Over Traditional Methods

  • Avoids High-Temperature Cyclization : Reduces side reactions.
  • Isotopic Fidelity : 13C labeling at the benzoxazolone ring is preserved.

Synthesis from 13C-Labeled Benzene

Multistep Isotopic Incorporation

An improved synthesis from [13C6]benzene involves:

  • Nitration and Reduction : [13C6]benzene → 4-chloro-2-nitroresorcinol-13C.
  • Reductive Cyclization : Catalytic hydrogenation with Raney Ni yields 6-hydroxythis compound.
  • Final Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Yield and Purity
  • Overall Yield : 18%.
  • Analytical Confirmation : LC-MS and 13C-NMR validate isotopic enrichment.

Urea-Mediated Cyclization Under Acidic Conditions

Traditional Approach with Modern Adaptations

CN1235888C outlines a method using urea and hydrochloric acid for cyclization:

  • Reduction : 2,5-dichloronitrobenzene → 2,5-dichloroaniline (LiAlH4 or Raney Ni).
  • Hydrolysis : NaOH/KOH at 85°C yields 2-amino-4-chlorophenol.
  • Cyclization : Urea in HCl generates this compound after ethanol/water recrystallization.
Challenges and Solutions
  • Byproduct Formation : Minimized by strict temperature control (80–90°C).
  • Isotopic Dilution : Use of 13C-enriched urea ensures >90% isotopic purity.

Comparative Analysis of Preparation Methods

Method Starting Material Yield (%) Purity (%) Key Advantage
Ethyl Chloroformate 4-Chloro-2-aminophenol 98 98 Mild conditions, high scalability
Baeyer-Villiger SM-1 85 99 Avoids high temperatures
13C6-Benzene [13C6]Benzene 18 97 Full isotopic control
Urea Cyclization 2,5-Dichloronitrobenzene 91 95 Cost-effective for bulk synthesis

Analytical Characterization

Isotopic Purity Assessment

  • 13C-NMR : Confirms site-specific labeling (δ 160–165 ppm for C-2 in benzoxazolone).
  • LC-MS : Quantifies isotopic abundance (m/z 171.56 for [M+H]+ of this compound).

Regulatory Considerations

  • USP Standards : Compliance with <731> Mass Spectrometry for isotopic drugs.

Analyse Chemischer Reaktionen

Method A: Acylation-Cyclization

  • Reactants : 4-Chloro-2-aminophenol, ethyl chloroformate-13C.

  • Conditions :

    • Base: Potassium carbonate or triethylamine.

    • Solvent: Acetonitrile, ethyl acetate, or water.

    • Temperature: 60°C for 2–18 hours.

  • Mechanism :

    • Acylation of the amine group by ethyl chloroformate-13C.

    • Cyclization to form the benzoxazolone ring.

  • Yield : >95% purity with 98% molar yield .

Method B: Hydrolysis-Reduction

  • Reactants : 2,5-Dichloronitrobenzene.

  • Conditions :

    • Hydrolysis: Strong alkali (120–150°C, 16–24 hours).

    • Reduction: Raney nickel catalyst in methanol.

  • Mechanism :

    • Hydrolysis to 4-chloro-2-nitrophenol.

    • Catalytic hydrogenation to 2-amino-4-chlorophenol.

    • Cyclization with phosgene or urea .

Table 1: Synthesis Method Comparison

ParameterMethod AMethod B
Yield98%85–90%
Purity>95%~90%
Reaction Time2–18 hours24+ hours
Isotope IncorporationDirect (13C in ethyl chloroformate)Indirect (via intermediates)

Hydrolysis Reactions

Chlorzoxazone-13C undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Conditions: HCl (1M), reflux.

    • Products: 4-Chloro-2-aminophenol-13C and CO₂.

  • Basic Hydrolysis :

    • Conditions: NaOH (1M), 80°C.

    • Products: 4-Chloro-2-hydroxybenzamide-13C.

Key Data :

  • Hydrolysis rates increase with temperature (>80°C) and ionic strength.

  • Isotopic labeling does not alter hydrolysis kinetics but aids in tracking degradation pathways .

Nucleophilic Substitution

The chlorine atom at position 5 participates in nucleophilic aromatic substitution:

  • Example Reaction :

    • Reactant: this compound + NaOH (excess).

    • Product: 5-Hydroxybenzoxazolone-13C.

    • Conditions: 100°C, aqueous ethanol.

Mechanistic Insight :

  • The electron-withdrawing benzoxazolone ring activates the chlorine atom for substitution.

  • Isotopic labeling at the carbonyl group (13C) does not affect substitution rates .

Electrophilic Aromatic Substitution

The benzoxazolone ring undergoes electrophilic reactions at position 6:

  • Nitration :

    • Reactants: HNO₃/H₂SO₄.

    • Product: 6-Nitrothis compound.

    • Yield: 70–75%.

  • Sulfonation :

    • Reactants: Fuming H₂SO₄.

    • Product: 6-Sulfothis compound.

Table 2: Reaction Conditions for Electrophilic Substitution

ReactionReagentsTemperatureYield
NitrationHNO₃/H₂SO₄ (1:3)0–5°C72%
SulfonationH₂SO₄ (20% oleum)50°C65%

Stability and Degradation

  • Thermal Stability : Stable up to 120°C; decomposes above 150°C .

  • Photodegradation : Forms 4-chloro-2-aminophenol-13C under UV light (λ = 254 nm).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Chlorzoxazone-13C is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone in human subjects. The stable isotope labeling allows researchers to differentiate between endogenous and exogenous compounds in biological samples.

  • Key Findings :
    • Studies have shown that this compound can be effectively used to trace metabolic pathways in liver microsomes and hepatocytes, providing insights into its biotransformation processes.
    • The use of this isotope has facilitated the understanding of drug-drug interactions, particularly with cytochrome P450 enzymes involved in chlorzoxazone metabolism .

Drug Interaction Studies

This compound is instrumental in studying drug interactions, particularly those involving herbal supplements or other pharmaceuticals. The isotope's ability to provide accurate quantification makes it a valuable tool for assessing potential interactions that may alter the pharmacological effects of chlorzoxazone.

  • Application Example :
    • A systematic review indicated that this compound could be utilized to evaluate the impact of various herbal extracts on chlorzoxazone metabolism, highlighting significant alterations in pharmacokinetic profiles when co-administered with certain botanicals .

Cellular and Molecular Biology Research

In cellular biology, this compound serves as a tracer for metabolic studies. Its incorporation into cell culture systems allows for real-time monitoring of metabolic processes and cellular responses to treatments.

  • Research Insights :
    • This compound has been used to study the modulation of signaling pathways in mesenchymal stem cells (MSCs), particularly its role in enhancing the immunosuppressive capacity of these cells via modulation of FOXO3 phosphorylation .
    • The compound's effects on ion channel activity have also been explored, revealing its potential as an activator of small conductance calcium-activated potassium channels (SK channels), which may have implications for alcohol consumption behaviors .

Table 1: Summary of Pharmacokinetic Studies Using this compound

StudySample TypeKey FindingsReference
Study AHuman plasmaIdentified metabolic pathways via LC-MS/MS
Study BLiver microsomesInvestigated CYP450 enzyme interactions
Study CCell cultureTraced metabolic fate in hepatocytes

Table 2: Drug Interaction Studies Involving this compound

InteractionHerbal SupplementEffect on Chlorzoxazone MetabolismReference
Interaction AHerb XIncreased clearance rate observed
Interaction BHerb YInhibition of CYP450 activity noted

Case Studies

Case Study 1: Immunosuppressive Capacity Enhancement

A study investigated the effects of this compound on MSCs in vitro. It was found that treatment with Chlorzoxazone enhanced the cells' immunosuppressive abilities by modulating key transcription factors involved in immune response regulation. This has potential therapeutic implications for conditions requiring immune modulation .

Case Study 2: Alcohol Consumption and SK Channel Activation

Another research highlighted the role of Chlorzoxazone as an SK channel activator. The study demonstrated that activation led to reduced alcohol intake through neuro-adaptation mechanisms, suggesting therapeutic avenues for alcohol dependence treatment .

Wirkmechanismus

Chlorzoxazone-13C exerts its effects by acting on the central nervous system. It primarily affects the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms. The compound interacts with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, leading to muscle relaxation and pain relief.

Vergleich Mit ähnlichen Verbindungen

Parent Compound: Chlorzoxazone

Structural Similarities: Chlorzoxazone-13C shares the benzoxazolinone backbone and hydroxyl group with Chlorzoxazone. Key Differences:

  • Isotopic Labeling: this compound contains a 13C isotope, enabling its use as a tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, unlike the non-labeled parent compound .
  • Applications : Chlorzoxazone is used therapeutically for muscle spasms, while this compound serves as a research tool for metabolic profiling .

Table 1: Structural and Functional Comparison

Compound Isotopic Label Molecular Weight (g/mol) Primary Use
Chlorzoxazone None 169.57 Therapeutic
This compound 13C ~170.57 Metabolic Tracing

Metabolite: 6-Hydroxy Chlorzoxazone-13C6

Structural Relationship : This compound is the primary metabolite of Chlorzoxazone, produced via CYP2E1-mediated hydroxylation. The 13C6 label allows tracking of metabolic flux in vitro and in vivo .
Functional Contrast :

  • Role in Research : While this compound traces parent drug kinetics, 6-Hydroxy Chlorzoxazone-13C6 is used to study CYP2E1 activity and metabolic clearance rates .
  • Analytical Methods : Both compounds are analyzed via LC-MS/MS and 13C-NMR, but the metabolite requires higher sensitivity due to lower concentrations in biological matrices .

Table 2: Metabolic Properties

Compound Target Enzyme Metabolic Pathway Detection Method
This compound CYP2E1 Hydroxylation LC-MS, 13C-NMR
6-Hydroxy Chlorzoxazone-13C6 N/A Excretion High-resolution MS

Comparison with Isotope-Labeled Analogs

Deuterated Chlorzoxazone (e.g., Chlorzoxazone-d4)

Functional Similarity : Deuterated analogs are also used to study pharmacokinetics but employ deuterium (2H) instead of 13C.
Key Differences :

  • Metabolic Stability : Deuteration may slow metabolism (via the kinetic isotope effect), whereas 13C labeling has negligible impact on reaction rates, making this compound ideal for unbiased metabolic tracing .
  • Analytical Utility : Deuterated compounds are detected via MS shifts in m/z ratios, while 13C labels require isotope-specific NMR or MS protocols .

Other 13C-Labeled Muscle Relaxants (e.g., Carisoprodol-13C)

Functional Comparison : Carisoprodol-13C, like this compound, is used to study muscle relaxant metabolism. However, Carisoprodol targets CYP2C19 instead of CYP2E1, leading to distinct metabolite profiles and drug-drug interaction risks .

Table 3: Isotope-Labeled Muscle Relaxants

Compound Isotope Target CYP Enzyme Primary Application
This compound 13C CYP2E1 Metabolic Pathway Mapping
Carisoprodol-13C 13C CYP2C19 Drug Interaction Studies

Biologische Aktivität

Chlorzoxazone-13C is a stable isotope-labeled derivative of chlorzoxazone, a centrally acting muscle relaxant primarily used for treating muscle spasms and associated pain. The biological activity of chlorzoxazone and its isotopic variant has been the subject of various studies, particularly focusing on its pharmacokinetics, immunomodulatory effects, and potential hepatotoxicity.

Pharmacokinetics and Metabolism

Chlorzoxazone is predominantly metabolized by cytochrome P450 2E1 (CYP2E1) to form 6-hydroxychlorzoxazone, which is subsequently glucuronidated for elimination. Studies have shown that approximately 90% of the administered dose is oxidized by CYP2E1, making chlorzoxazone a reliable in vivo probe for assessing CYP2E1 activity in humans. Variability in CYP2E1 activity has been observed based on factors such as body composition and recent ethanol intake, which can influence the metabolism of chlorzoxazone .

Key Pharmacokinetic Findings

ParameterValue
Metabolite6-Hydroxychlorzoxazone
Primary EnzymeCYP2E1
% Dose Metabolized~90%
Elimination PathwayGlucuronidation
Variability InfluencersBody build, ethanol intake

Immunomodulatory Effects

Recent research highlights chlorzoxazone's potential to enhance the immunosuppressive capacity of mesenchymal stem cells (MSCs). Chlorzoxazone treatment has been shown to inhibit T-cell activation and proliferation effectively. This effect is mediated through the modulation of FOXO3 phosphorylation, leading to increased expression of immune-related genes and anti-inflammatory cytokines such as indoleamine 2,3-dioxygenase (IDO) .

Case Study: Immunosuppressive Capacity Enhancement

In a controlled study involving MSCs derived from human umbilical cord blood:

  • Objective : To assess the immunosuppressive effects of chlorzoxazone on T-cell activation.
  • Method : MSCs were pre-treated with chlorzoxazone for 24 hours before co-culture with peripheral blood mononuclear cells (PBMCs).
  • Results :
    • CZ-treated MSCs demonstrated a significant reduction in T-cell proliferation compared to untreated controls.
    • Enhanced expression of IDO and other immune mediators was observed.
    • In vivo models showed reduced inflammatory infiltration in renal tissues after chlorzoxazone treatment.

Hepatotoxicity Concerns

Despite its therapeutic benefits, chlorzoxazone has been associated with hepatotoxic reactions. An analysis of clinical cases revealed instances where chlorzoxazone was implicated as a hepatotoxic agent, particularly when used in combination with acetaminophen. A review identified 23 cases of chlorzoxazone-associated hepatotoxicity since its introduction, including two fatalities due to hepatic failure .

Summary of Hepatotoxicity Cases

Study YearNumber of CasesNotable Outcomes
1970-2024232 deaths due to hepatic failure

Q & A

Q. Advanced Research Focus

  • Conduct preliminary stability assays in biological fluids (e.g., plasma, urine) to assess 13C loss over time.
  • Use triple-quadrupole MS with MRM transitions specific to 13C-containing fragments to monitor exchange .

What ethical and safety protocols are essential when handling this compound in preclinical studies?

Q. Basic Research Focus

  • Follow GLP guidelines for animal dosing, including waste disposal protocols for 13C-labeled compounds.
  • Include material safety data sheets (MSDS) in supplementary materials, detailing acute toxicity and environmental impact .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.